1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one 1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
Brand Name: Vulcanchem
CAS No.: 1797022-24-2
VCID: VC4813042
InChI: InChI=1S/C17H14ClNO3S/c18-14-6-5-13(23-14)15(20)19-9-7-17(8-10-19)12-4-2-1-3-11(12)16(21)22-17/h1-6H,7-10H2
SMILES: C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=C(S4)Cl
Molecular Formula: C17H14ClNO3S
Molecular Weight: 347.81

1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

CAS No.: 1797022-24-2

Cat. No.: VC4813042

Molecular Formula: C17H14ClNO3S

Molecular Weight: 347.81

* For research use only. Not for human or veterinary use.

1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one - 1797022-24-2

Specification

CAS No. 1797022-24-2
Molecular Formula C17H14ClNO3S
Molecular Weight 347.81
IUPAC Name 1'-(5-chlorothiophene-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Standard InChI InChI=1S/C17H14ClNO3S/c18-14-6-5-13(23-14)15(20)19-9-7-17(8-10-19)12-4-2-1-3-11(12)16(21)22-17/h1-6H,7-10H2
Standard InChI Key NXDJQDPZLHMISS-UHFFFAOYSA-N
SMILES C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=C(S4)Cl

Introduction

Structural Features and Molecular Characteristics

Spirocyclic Framework

The compound’s defining feature is its spirocyclic core, which connects a benzofuran ring system to a piperidine ring through a shared spiro carbon atom. This arrangement imposes significant conformational constraints, potentially enhancing binding specificity in biological systems. The benzofuran moiety contributes aromaticity and planar rigidity, while the piperidine ring introduces basicity and three-dimensional flexibility.

Functional Group Modifications

At the 1'-position of the piperidine ring, a 5-chlorothiophene-2-carbonyl group is appended via a carbonyl linkage. The thiophene ring’s chlorine substituent enhances electrophilicity and influences electronic distribution, which may modulate interactions with biological targets such as enzymes or receptors . The carbonyl group serves as a hydrogen bond acceptor, further diversifying the compound’s interaction capabilities.

Table 1: Key Physical and Chemical Properties

PropertyValue
CAS Number1797022-24-2
Molecular FormulaC17H14ClNO3S\text{C}_{17}\text{H}_{14}\text{ClNO}_{3}\text{S}
Molecular Weight347.81 g/mol
IUPAC Name1'-(5-Chlorothiophene-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Topological Polar Surface Area67.8 Ų

Data derived from crystallographic and computational analyses highlight the compound’s moderate polarity and solubility in organic solvents such as dichloromethane and ethanol.

Synthesis and Manufacturing

Precursor Preparation

The synthesis of 1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one involves multistep protocols, beginning with the preparation of benzofuran and piperidine precursors. A critical intermediate, 5-chlorothiophene-2-carboxylic acid, is synthesized via a one-pot method involving chlorination of 2-thiophenecarboxaldehyde followed by alkaline hydrolysis and carboxylation . This approach minimizes intermediate isolation, improving yield and scalability for industrial applications .

Spirocyclization and Acylation

The spirocyclic framework is assembled through a condensation reaction between benzofuran-3-one and piperidine derivatives under acidic conditions. Subsequent acylation with 5-chlorothiophene-2-carbonyl chloride introduces the terminal functional group . Reaction optimization studies emphasize temperature control (–5°C to 25°C) and stoichiometric ratios to prevent side reactions such as over-chlorination .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Thiophene chlorinationCl₂, –5°C to 25°C, 1–3 hours85%
SpirocyclizationH₂SO₄, reflux, 12 hours72%
Acylation5-Chlorothiophene-2-carbonyl chloride, DCM, RT68%

Challenges and Future Directions

Synthetic Optimization

Current yields (68–72%) necessitate improvement for commercial viability. Flow chemistry and catalytic asymmetric synthesis could enhance efficiency and enantioselectivity, particularly for the spirocyclization step.

Pharmacokinetic Profiling

The compound’s logP value (2.8) suggests moderate lipophilicity, but in vivo studies are required to assess bioavailability and metabolic stability. Prodrug strategies may address potential first-pass metabolism issues.

Target Identification

High-throughput screening and proteomics approaches are critical to identifying primary biological targets. Collaborative efforts between academic and industrial laboratories could accelerate discovery pipelines.

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